(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane
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Overview
Description
(Bicyclo[420]oct-6-en-7-yl)(trimethyl)silane is a chemical compound known for its unique bicyclic structure and the presence of a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane typically involves the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and allows for the preparation of various tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of tandem catalysis in a one-pot protocol suggests potential for scalable production .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized bicyclic compounds .
Scientific Research Applications
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism by which (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane exerts its effects involves interactions with specific molecular targets. The rhodium (I) complex used in its synthesis plays a crucial role in facilitating the head-to-tail homocoupling and zipper annulation reactions . The flexible NHC-based pincer ligand in the rhodium catalyst interconverts between coordination modes to meet the mechanistic demands of the transformations .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-3,7-diene-7,8-diylbis(trimethylsilane): Similar in structure but with different functional groups.
Silane, bicyclo[4.2.0]oct-6-en-7-yltrimethyl-: Another variant with slight modifications in the bicyclic structure.
Uniqueness
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane stands out due to its specific bicyclic framework and the presence of a trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
95978-71-5 |
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Molecular Formula |
C11H20Si |
Molecular Weight |
180.36 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]oct-6-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
InChI Key |
AKENDWJLNZPACQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2CCCCC2C1 |
Origin of Product |
United States |
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